2-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C17H12ClF3N4O3S3 and its molecular weight is 508.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Intermolecular Interactions
A study by Boechat et al. (2011) revealed that related compounds with similar structures exhibit distinct intermolecular interactions such as hydrogen bonds and C–H···π interactions, leading to the formation of 3-D arrays. This suggests potential applications in crystallography and molecular modeling (Boechat et al., 2011).
Role in Synthesis of Antibacterial Compounds
Research by Talagadadeevi et al. (2012) focused on the synthesis process of an antibacterial compound, sulfamethizole, which involves the reaction of related compounds. This highlights its potential use in the synthesis of pharmaceutical agents (Talagadadeevi et al., 2012).
Antibacterial and Anti-enzymatic Potential
Nafeesa et al. (2017) investigated derivatives of similar compounds for their antibacterial and anti-enzymatic activities. This suggests its potential application in developing new antibacterial agents and enzyme inhibitors (Nafeesa et al., 2017).
Anticancer Properties
The work of Yushyn et al. (2022) on related hybrid molecules with thiadiazole moieties indicates potential in anticancer drug design, emphasizing the compound's relevance in oncological research (Yushyn et al., 2022).
Antiviral Activity
Research by Chen et al. (2010) on derivatives of 1,3,4-thiadiazole, a core structure in the compound, demonstrated anti-tobacco mosaic virus activity, suggesting its potential in antiviral drug development (Chen et al., 2010).
Enzyme Inhibition for Therapeutic Applications
A study by Shukla et al. (2012) on BPTES analogs, which are related to the compound , revealed their role as enzyme inhibitors, highlighting potential therapeutic applications in diseases where enzyme regulation is crucial (Shukla et al., 2012).
Modification of Biologically Active Compounds
Sokolov and Aksinenko (2012) explored the modification of medical products using compounds structurally similar to the one , indicating its potential in pharmaceutical modifications and enhancements (Sokolov & Aksinenko, 2012).
Antimicrobial Properties
Darwish et al. (2014) synthesized and evaluated isoxazole-based heterocycles for antimicrobial activities. The structural similarity suggests potential applications of the compound in the development of new antimicrobial agents (Darwish et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]phenyl]sulfanyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N4O3S3/c18-10-5-7-11(8-6-10)31(27,28)25-12-3-1-2-4-13(12)29-9-14(26)22-16-24-23-15(30-16)17(19,20)21/h1-8,25H,9H2,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDJWDFFPBIUQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)SCC(=O)NC3=NN=C(S3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.